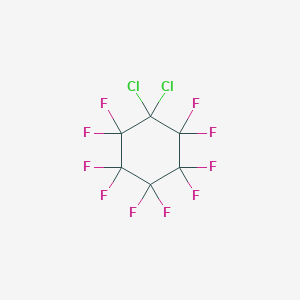

1,1-Dichloroperfluorocyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2,2,3,3,4,4,5,5,6,6-decafluorocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F10/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXJTRBIHARLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(Cl)Cl)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Dichloroperfluorocyclohexane

Indirect Synthetic Pathways via Precursor Transformation

Transformation of Perfluorocyclohexene Derivatives (e.g., 1,2-dichloroperfluorocyclohexene)

Palladium-Catalyzed Transformations for Cyclohexene (B86901) Derivatives

There is no available information on the use of palladium-catalyzed transformations of cyclohexene derivatives to produce 1,1-dichloroperfluorocyclohexane. Typically, palladium catalysis is employed for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, and while transformations of cyclohexene derivatives are common, their application to synthesize a perfluorinated and gem-dichlorinated cyclohexane (B81311) is not documented.

Functional Group Interconversions from Other Halogenated Precursors

The synthesis of 1,1-dichloroperfluorocyclohexane via functional group interconversion from other halogenated perfluorocyclohexane (B1265658) precursors is not described in the available literature. Conceptually, one might envision the conversion of a carbonyl group on a perfluorocyclohexane ring to the corresponding 1,1-dichloro derivative. However, specific reagents and reaction conditions for such a transformation on a perfluorinated carbocyclic system are not reported.

Cyclization Reactions Leading to Dihaloperfluorocyclohexane Frameworks

Information regarding cyclization reactions specifically designed to form a 1,1-dichloroperfluorocyclohexane framework is not present in the scientific literature surveyed. While cyclization reactions are a cornerstone of organic synthesis for creating ring structures, their application to construct this particular substituted perfluorinated ring is not documented.

Advanced Synthetic Techniques

Advanced synthetic methods often provide novel routes to challenging molecules. However, their application to the synthesis of 1,1-dichloroperfluorocyclohexane has not been reported.

Electrochemical Synthesis Approaches

There are no documented instances of electrochemical methods being employed for the synthesis of 1,1-dichloroperfluorocyclohexane.

Photochemical Synthetic Routes

Photochemical reactions can be a powerful tool in organic synthesis, but their use in the preparation of 1,1-dichloroperfluorocyclohexane has not been described in the available literature.

Flow Chemistry Applications in Synthesis

Flow chemistry offers advantages in terms of safety, scalability, and reaction control. However, there are no reports of its application to the synthesis of 1,1-dichloroperfluorocyclohexane.

Reaction Mechanisms and Chemical Transformations of 1,1 Dichloroperfluorocyclohexane

Substitution Reactions

The carbon-chlorine bonds at the C1 position of 1,1-dichloroperfluorocyclohexane are the primary sites for substitution reactions. The nature of these transformations, whether they proceed via a nucleophilic or electrophilic pathway, is profoundly affected by the electron-withdrawing perfluorinated ring.

Nucleophilic Substitution at Perhalogenated Carbons

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. chemistrysteps.com The mechanism of such reactions is primarily dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.orgquora.com For 1,1-dichloroperfluorocyclohexane, the carbon atom bonded to the two chlorine atoms is a tertiary carbon, which would typically favor a unimolecular nucleophilic substitution (SN1) mechanism through a carbocation intermediate. chemistrysteps.comlibretexts.org

While a tertiary substrate generally favors an SN1 pathway, the perfluorinated nature of the cyclohexane (B81311) ring introduces significant electronic effects that must be considered. libretexts.org The high electronegativity of fluorine atoms inductively withdraws electron density from the ring, which would destabilize the formation of a carbocation intermediate required for a pure SN1 mechanism. mines.edu This destabilization makes the SN1 pathway less favorable than in non-fluorinated analogues.

Conversely, a bimolecular nucleophilic substitution (SN2) mechanism is also unlikely. The SN2 reaction involves a backside attack by the nucleophile, which is sterically hindered by the bulky perfluorocyclohexane (B1265658) ring and the other chlorine atom. masterorganicchemistry.comreddit.com Therefore, the nucleophilic substitution of 1,1-dichloroperfluorocyclohexane is expected to proceed through a mechanism that may have characteristics of both SN1 and SN2 pathways, often referred to as a borderline mechanism. It is plausible that the reaction initiates with the slow departure of a chloride ion, forming a transient and highly unstable carbocationic species that is immediately attacked by a nucleophile.

| Factor | Effect on 1,1-Dichloroperfluorocyclohexane | Favored Mechanism |

| Substrate | Tertiary carbon | SN1-like |

| Electronic Effect | Perfluorinated ring destabilizes carbocation | Disfavors SN1 |

| Steric Hindrance | Bulky ring and gem-dichloro group hinder backside attack | Disfavors SN2 |

| Overall | Likely a borderline or stepwise mechanism with a highly unstable carbocation | - |

This table provides a qualitative analysis of the factors influencing the nucleophilic substitution mechanism for 1,1-Dichloroperfluorocyclohexane.

The presence of both fluorine and chlorine atoms on the cyclohexane ring significantly modulates its reactivity. The numerous fluorine atoms make the ring highly electron-deficient. This has a dual effect on nucleophilic substitution at the C1 position. The strong inductive effect of the perfluoroalkyl group will destabilize any developing positive charge on the alpha-carbon, thus retarding an SN1-type reaction.

The geminal dichloro arrangement at C1 also plays a crucial role. The ability of a second chlorine atom to act as a leaving group could potentially lead to further substitution reactions after the first displacement, although the introduction of a less electronegative substituent would likely deactivate the carbon center towards subsequent nucleophilic attack.

Electrophilic Substitution on the Cyclohexane Ring System

Electrophilic substitution reactions typically involve the attack of an electrophile on an electron-rich substrate. libretexts.orgmasterorganicchemistry.com The perfluorinated nature of the cyclohexane ring in 1,1-dichloroperfluorocyclohexane renders it extremely electron-deficient. The strong electron-withdrawing effects of the fluorine atoms deactivate the ring towards electrophilic attack to such an extent that electrophilic substitution on the perfluorinated cyclohexane ring system is considered highly unlikely under standard conditions. Aromatic systems, which are inherently more electron-rich than their aliphatic counterparts, are severely deactivated by multiple halogen substituents. libretexts.orgmasterorganicchemistry.comkhanacademy.orgchemicalforums.comlibretexts.org By extension, the perfluorinated alicyclic ring of 1,1-dichloroperfluorocyclohexane is expected to be exceptionally resistant to electrophilic substitution.

Elimination Reactions

Elimination reactions of 1,1-dichloroperfluorocyclohexane would involve the removal of a chlorine atom from C1 and a fluorine atom from an adjacent carbon (C2 or C6) to form a double bond.

E1 Elimination Pathways and Regioselectivity Considerations

Given the tertiary nature of the carbon bearing the leaving groups (chlorine), an E1 (elimination, unimolecular) mechanism is a plausible pathway. masterorganicchemistry.com The E1 reaction proceeds through a carbocation intermediate, similar to the SN1 reaction. libretexts.orgsaskoer.ca The rate-determining step is the formation of this carbocation. masterorganicchemistry.com As discussed previously, the formation of a carbocation at the C1 position is disfavored due to the electronic effects of the perfluorinated ring. However, if formed, this intermediate could then lose a fluorine cation from an adjacent carbon to form an alkene.

The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. khanacademy.org In the case of 1,1-dichloroperfluorocyclohexane, elimination could lead to the formation of 1-chloro-perfluorocyclohexene. Due to the symmetry of the starting material, only one initial regioisomeric alkene product is possible. Subsequent elimination of the second chlorine atom is conceivable, potentially leading to a perfluorocyclohexyne or a rearranged product, though such reactions would likely require harsh conditions.

The stability of the resulting alkene is also a key factor. The presence of a double bond within a perfluorinated ring can be destabilizing due to angle strain and electronic repulsion between the fluorine atoms.

| Potential Elimination Product | Description | Factors Favoring Formation |

| 1-Chloro-perfluorocyclohexene | Product of single E1 elimination | Formation of a double bond |

| Perfluorocyclohexene | Product of double elimination | Requires harsher conditions |

This table outlines the potential products from the elimination reactions of 1,1-Dichloroperfluorocyclohexane.

It is important to note that E1 reactions often compete with SN1 reactions, as they share a common carbocation intermediate. libretexts.org The reaction conditions, such as temperature and the nature of the base/nucleophile, would play a critical role in determining the ratio of substitution to elimination products. khanacademy.org

E2 Elimination Pathways and Stereoselectivity in Cyclohexane Rings

The canonical E2 (bimolecular elimination) reaction mechanism is characterized by a concerted process where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. A critical stereochemical requirement for this pathway is an anti-periplanar arrangement of the beta-hydrogen and the leaving group, which in cyclohexane systems translates to a trans-diaxial orientation. This strict geometric constraint dictates the regioselectivity of the reaction, often overriding thermodynamic product stability predictions like Zaitsev's rule.

In the case of 1,1-Dichloroperfluorocyclohexane, the molecule lacks beta-hydrogens. The carbons adjacent to the dichloro-substituted carbon are part of the perfluorinated skeleton and are bonded to fluorine atoms, not hydrogen atoms. Consequently, a traditional base-induced E2 dehydrohalogenation is not a viable reaction pathway for this compound.

However, related elimination processes, such as reductive dehalogenation, can occur. These reactions often involve metals or other reducing agents and may proceed through stepwise mechanisms involving carbanion or radical intermediates rather than a concerted E2 pathway. While not a true E2 reaction, the stereochemical arrangement of the leaving groups can still influence the reaction rate and product distribution in such multi-step elimination processes.

Competing Elimination-Substitution Pathways and Selectivity Control

The competition between substitution and elimination reactions is a central theme in the chemistry of alkyl halides. This competition is governed by factors including the structure of the substrate, the nature of the reagent (nucleophile vs. base), and the reaction conditions.

For 1,1-Dichloroperfluorocyclohexane, the carbon atom bonded to the two chlorine atoms is sterically hindered, effectively precluding bimolecular nucleophilic substitution (SN2). Unimolecular substitution (SN1) or elimination (E1) pathways would require the formation of a carbocation intermediate. The strong electron-withdrawing effect of the fluorine atoms on the cyclohexane ring would significantly destabilize such a carbocation, making SN1 and E1 pathways energetically unfavorable under normal conditions.

Therefore, the primary competition for 1,1-Dichloroperfluorocyclohexane is not between traditional substitution and elimination reactions but rather between different potential transformations driven by specific reagents.

Elimination-type Reactions: With strong reducing agents (e.g., zinc dust or activated metals), reductive dehalogenation can occur, leading to the formation of a perfluorocycloalkene. This pathway represents an "elimination" of Cl2.

Substitution-type Reactions: Forcing nucleophilic substitution of one or both chlorine atoms is challenging. It typically requires highly reactive nucleophiles or transition-metal catalysis. The high electronegativity of the surrounding fluorine atoms makes the C-Cl bond less susceptible to attack by conventional nucleophiles compared to non-fluorinated analogs.

Selectivity between these pathways is controlled by the choice of reagent. Strong reducing agents will favor dehalogenation, whereas organometallic reagents in the presence of a suitable catalyst may lead to substitution (cross-coupling), as discussed in section 3.4.1.

Rearrangement Processes

Halogen Atom Migrations within the Cyclohexane Skeleton

Halogen atom migrations are not typically spontaneous events and usually require energy input or catalysis. Research has shown that 1,2-halogen migrations can be induced in certain systems, often proceeding through intermediate species like halirenium ions, frequently catalyzed by metals such as gold (Au).

In the context of 1,1-Dichloroperfluorocyclohexane, a 1,2-migration of a chlorine atom would result in the formation of 1,2-Dichloroperfluorocyclohexane. Such a process is unlikely under thermal conditions due to the strength of the C-F and C-Cl bonds. However, under conditions that can generate a cationic center, such as in the presence of a strong Lewis acid or superacid, a rearrangement involving a chlorine shift could be envisioned. The mechanism would likely involve the departure of a chloride ion to form a transient, highly unstable carbocation, followed by the migration of a chlorine atom from the same carbon to an adjacent carbon. The extreme instability of a carbocation on a perfluorinated frame makes this a high-energy process.

Skeletal Rearrangements Induced by Reaction Conditions

Skeletal rearrangements of cyclic systems often occur under strongly acidic conditions that promote the formation of carbocation intermediates, which can then undergo ring contraction or expansion. Studies on related perfluorinated cyclic compounds have demonstrated that skeletal transformations are possible under harsh conditions. For instance, perfluorinated benzocycloalkenes are known to undergo rearrangements in superacid media (e.g., SbF5), leading to changes in the ring structure.

For 1,1-Dichloroperfluorocyclohexane, treatment with a potent Lewis acid like antimony pentafluoride (SbF5) could induce the ionization of a C-Cl bond. The resulting unstable carbocation could trigger a skeletal rearrangement. A plausible transformation would be a ring contraction, where the six-membered ring rearranges to a more stable (or kinetically favored) five-membered perfluorinated cyclopentyl system, such as a (dichloromethyl)perfluorocyclopentane derivative. The specific products would be highly dependent on the precise reaction conditions and the subsequent quenching of the reactive intermediates.

Reactions with Organometallic Reagents

Cross-Coupling Reactions at Dichloro-Substituted Carbons

Cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and they represent a key reactive pathway for 1,1-Dichloroperfluorocyclohexane. These reactions typically involve an organometallic reagent and an organic halide in the presence of a transition metal catalyst, most commonly based on palladium, nickel, or iron.

The gem-dichloro functionality of 1,1-Dichloroperfluorocyclohexane allows for stepwise or double cross-coupling reactions with various organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). The absence of beta-hydrogens in the substrate is advantageous, as it prevents the common side-reaction of beta-hydride elimination that can plague cross-coupling reactions with other alkyl halides.

The reaction can be controlled to achieve either mono- or di-alkylation/arylation at the C1 position.

Mono-substitution: By using one equivalent of the organometallic reagent, it is possible to selectively replace a single chlorine atom, yielding a 1-alkyl-1-chloro-perfluorocyclohexane or 1-aryl-1-chloro-perfluorocyclohexane.

Di-substitution: With two or more equivalents of the organometallic reagent, both chlorine atoms can be replaced, leading to the formation of a 1,1-dialkyl- or 1,1-diaryl-perfluorocyclohexane.

Nickel- and iron-catalyzed cross-coupling reactions are particularly effective for coupling alkyl halides with Grignard reagents.

Table 1: Potential Cross-Coupling Reactions of 1,1-Dichloroperfluorocyclohexane

| Starting Material | Organometallic Reagent | Catalyst (Example) | Potential Product(s) |

|---|---|---|---|

| 1,1-Dichloroperfluorocyclohexane | R-MgX (Grignard) | NiCl2(dppp) | 1-Alkyl-1-chloroperfluorocyclohexane, 1,1-Dialkylperfluorocyclohexane |

| 1,1-Dichloroperfluorocyclohexane | Ar-MgX (Aryl Grignard) | FeCl3 | 1-Aryl-1-chloroperfluorocyclohexane, 1,1-Diarylperfluorocyclohexane |

| 1,1-Dichloroperfluorocyclohexane | R-Li (Organolithium) | Pd(PPh3)4 | 1-Alkyl-1-chloroperfluorocyclohexane, 1,1-Dialkylperfluorocyclohexane |

Grignard and Organolithium Reagent Interactions

There is a notable lack of specific research detailing the interactions of 1,1-Dichloroperfluorocyclohexane with Grignard and organolithium reagents. In principle, organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds act as potent nucleophiles and strong bases. Current time information in Chatham County, US.youtube.comwikipedia.orgyoutube.com Their reactivity with halogenated compounds can be complex.

Derivatization Strategies and Functionalization of 1,1 Dichloroperfluorocyclohexane

Introduction of Heteroatom-Containing Functional Groups

Synthesis of Alcohol and Ether Derivatives

The direct synthesis of a hydroxyl or ether functionality at the C1 position of perfluorocyclohexane (B1265658) from the corresponding dichloro derivative has not been documented. In broader organofluorine chemistry, the synthesis of fluorinated alcohols can sometimes be achieved through the reduction of corresponding ketones or aldehydes. beilstein-journals.org However, the conversion of the C-Cl bonds in 1,1-dichloroperfluorocyclohexane to a carbonyl group, a necessary precursor for such a reduction, is a non-trivial transformation that has not been reported.

The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comkhanacademy.org The application of this method to a sterically hindered and electron-deficient substrate like 1,1-dichloroperfluorocyclohexane would likely face significant challenges, including slow reaction rates and potential for elimination side reactions. masterorganicchemistry.comlibretexts.org

Amine and Nitrile Functionalization

The direct nucleophilic substitution of the chlorine atoms in 1,1-dichloroperfluorocyclohexane with amines or cyanide to introduce amine or nitrile functionalities is not described in the existing literature. The high electronegativity of the perfluorinated ring would deactivate the C-Cl bonds towards traditional SN2 reactions. Alternative strategies, perhaps involving radical or organometallic intermediates, would likely be required to achieve such transformations.

Thiol and Sulfide (B99878) Derivatives

The synthesis of thiol and sulfide derivatives of 1,1-dichloroperfluorocyclohexane is another area lacking specific research. While methods exist for the preparation of thiol derivatives of various organic compounds, often for applications in nanotechnology, these typically involve reactions with existing functional groups like hydroxyls or halides on more reactive scaffolds. mdpi.comrsc.orgnih.gov The direct reaction of a hydrosulfide (B80085) or thiolate nucleophile with the inert C-Cl bonds of 1,1-dichloroperfluorocyclohexane is anticipated to be challenging. A publication on the synthesis of methyl perfluoroalkyl- and 1,1-dichloroperfluoroalkyl sulfides exists, suggesting that pathways to such derivatives are possible, though the specific conditions for the cyclohexyl system are not detailed. researchgate.net

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at a perfluorinated stereocenter is a key goal in the synthesis of complex fluorinated molecules.

Alkylation and Arylation Reactions

Specific protocols for the alkylation or arylation of 1,1-dichloroperfluorocyclohexane are not found in the surveyed literature. General methods for the C-H alkylation of heterocycles and quinones have been developed, but these are not directly applicable to the C-Cl bonds of a perfluorinated alkane. researchgate.netnih.gov Similarly, while copper-catalyzed arylation of 1H-perfluoroalkanes has been reported, this proceeds via C-H activation and is not relevant to the functionalization of the C-Cl bonds in the target molecule. marquette.edunih.gov The reactivity of gem-difluoroalkenes in arylation reactions has been explored, but this requires the presence of a double bond, which is absent in 1,1-dichloroperfluorocyclohexane. researchgate.net

Cycloaddition Reactions with Unsaturated Systems

Cycloaddition reactions are powerful tools for the construction of cyclic systems. openstax.orglibretexts.orglibretexts.orgmsu.eduyoutube.com These reactions, such as the Diels-Alder reaction, typically involve the interaction of π-systems. openstax.orglibretexts.orglibretexts.orgyoutube.com Given that 1,1-dichloroperfluorocyclohexane is a saturated molecule lacking π-electrons, it cannot directly participate as a component in conventional cycloaddition reactions. The generation of a reactive intermediate, such as a carbene or a radical, from the dichloro moiety might enable subsequent addition to an unsaturated system, but such a reaction sequence has not been reported for this specific compound.

Stereoselective and Regioselective Derivatization

The selective introduction of functional groups onto the 1,1-Dichloroperfluorocyclohexane core is a critical step in harnessing its synthetic potential. Achieving control over both stereochemistry and regiochemistry in these reactions is paramount for the development of well-defined molecular architectures.

Control of Diastereoselectivity in Multi-Chiral Center Derivatives

While 1,1-Dichloroperfluorocyclohexane itself is achiral, its derivatization can lead to the formation of multiple stereocenters. For instance, the sequential substitution of the two chlorine atoms with different nucleophiles would generate a chiral center at the C1 position. Further reactions on the perfluorinated ring could introduce additional chiral centers, leading to diastereomeric products.

The control of diastereoselectivity in such reactions would likely be influenced by several factors. The conformational rigidity of the perfluorocyclohexane ring, which typically adopts a chair conformation, would play a significant role. The steric bulk of the substituents already present on the ring would direct incoming reagents to the less hindered face. Furthermore, the nature of the solvent and the reaction temperature could also impact the diastereomeric ratio of the products. While specific studies on 1,1-Dichloroperfluorocyclohexane are limited, principles from related diastereoselective reactions on cyclic systems could be applied. For example, substrate-controlled approaches, where the existing chirality in a molecule dictates the stereochemical outcome of a subsequent reaction, would be a key strategy.

Regiocontrol in Multiple Substitution Events

Regiocontrol in the functionalization of 1,1-Dichloroperfluorocyclohexane primarily pertains to the selective reaction at the C1 position versus potential reactions at the fluorinated positions of the cyclohexane (B81311) ring. The C-Cl bonds are significantly weaker and more polarized than the C-F bonds, making the chlorine atoms the primary sites for nucleophilic substitution.

However, achieving regiocontrol becomes more complex when considering multiple substitution events on the perfluorocyclohexane ring itself, which might be desirable for creating multifunctional derivatives. The strong electron-withdrawing effect of the fluorine atoms deactivates the ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution if unsaturation is introduced. In the context of the saturated perfluorocyclohexane ring, selective substitution of fluorine atoms is challenging due to the strength of the C-F bond. Any strategy aiming for such substitutions would likely require harsh reaction conditions and could lead to a mixture of products. Therefore, functionalization strategies are expected to predominantly focus on the more labile C-Cl bonds.

Synthesis of Polymeric and Oligomeric Derivatives

The bifunctional nature of 1,1-Dichloroperfluorocyclohexane, owing to its two chlorine atoms, makes it a theoretical candidate as a monomer or a branching agent in polymerization reactions.

Exploiting 1,1-Dichloroperfluorocyclohexane as a Monomer

In principle, 1,1-Dichloroperfluorocyclohexane could be utilized as a monomer in condensation polymerization reactions. For example, reaction with a difunctional nucleophile, such as a diol or a diamine, could lead to the formation of polyesters or polyamides, respectively. The perfluorocyclohexyl moiety would be incorporated into the polymer backbone, potentially imparting properties such as high thermal stability, chemical resistance, and low surface energy.

The success of such polymerization would depend on the reactivity of the C-Cl bonds and the ability to achieve high conversion rates to obtain high molecular weight polymers. The steric hindrance around the gem-dichloro group might pose a challenge, potentially requiring forcing reaction conditions. The resulting polymers would possess a unique structure with the perfluorocyclohexane ring as a bulky, rigid component of the main chain.

Preparation of Functionalized Perfluorinated Polymer Scaffolds

Beyond its direct use as a monomer, 1,1-Dichloroperfluorocyclohexane could also serve as a precursor for creating functionalized perfluorinated polymer scaffolds. One potential approach involves the initial derivatization of the monomer to introduce polymerizable groups. For instance, the chlorine atoms could be replaced with moieties containing vinyl or acrylic functionalities. Subsequent polymerization of these functionalized monomers would yield polymers with pendant perfluorocyclohexyl groups.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of 1,1-Dichloroperfluorocyclohexane is expected to be dominated by strong absorptions corresponding to the C-F bond stretching vibrations. The C-Cl stretching vibrations will also be present but are generally weaker.

| Predicted IR Absorption Bands for 1,1-Dichloroperfluorocyclohexane | | :--- | :--- | :--- | | Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | | 1100 - 1350 | C-F stretching | Strong, multiple bands nih.govosti.govresearchgate.net | | 600 - 800 | C-Cl stretching | Medium to weak | | 400 - 600 | C-C-C bending and other skeletal vibrations | Medium to weak |

The region from approximately 1000 to 1400 cm⁻¹ will likely show a complex pattern of intense bands characteristic of perfluorinated systems. mdpi.comcdnsciencepub.com The specific frequencies and shapes of these bands provide a unique "fingerprint" for the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the definitive identification of 1,1-Dichloroperfluorocyclohexane. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). rsc.orgbohrium.comresearchgate.net This allows for the determination of the exact mass of the molecular ion ([M]⁺˙).

By comparing the experimentally determined exact mass with the calculated theoretical mass for the molecular formula C₆Cl₂F₁₀, the elemental composition can be unequivocally confirmed. bohrium.comacs.org

Furthermore, the presence of two chlorine atoms in the molecule will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to a distinctive pattern of peaks for the molecular ion and any chlorine-containing fragments. For a fragment containing two chlorine atoms, there will be three peaks in the ratio of approximately 9:6:1, corresponding to the [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ ions, respectively. This isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.

Fragmentation Pattern Analysis for Structural Elucidation

The structural elucidation of 1,1-Dichloroperfluorocyclohexane via mass spectrometry is critically dependent on the analysis of its fragmentation pattern. While a specific mass spectrum for 1,1-Dichloroperfluorocyclohexane is not widely available in public databases, the fragmentation behavior can be predicted based on the principles of mass spectrometry and the known fragmentation of similar halogenated and perfluorinated cyclic compounds.

Upon electron ionization (EI), the 1,1-Dichloroperfluorocyclohexane molecule will lose an electron to form a molecular ion (M⁺•). Due to the high energy of electron ionization, this molecular ion is often unstable and undergoes fragmentation. The fragmentation pathways are dictated by the relative bond strengths within the molecule and the stability of the resulting fragments (both the charged ion and the neutral radical).

Key fragmentation pathways for perfluorinated compounds often involve the cleavage of C-C and C-F bonds. researchgate.netaps.org For 1,1-Dichloroperfluorocyclohexane, the presence of two chlorine atoms at a geminal position introduces additional fragmentation routes. The C-Cl bond is generally weaker than the C-F bond, suggesting that the initial fragmentation could involve the loss of a chlorine atom.

A plausible fragmentation pattern would include the following steps:

Loss of a Chlorine Atom: The molecular ion could readily lose a chlorine radical (•Cl) to form a [M - Cl]⁺ ion. This is often a primary fragmentation step for chlorinated compounds. docbrown.infodocbrown.info

Loss of a Second Chlorine Atom: The [M - Cl]⁺ ion could then lose the second chlorine atom to form a [M - 2Cl]⁺• radical cation.

Loss of Perfluorinated Fragments: Cleavage of the perfluorinated carbon ring can lead to the loss of various CₓFᵧ neutral fragments. Common losses in perfluorinated systems include CF₃, C₂F₅, and other smaller perfluoroalkyl radicals. researchgate.net

Ring Opening and Rearrangement: The cyclic structure can undergo ring-opening followed by further fragmentation and rearrangement, leading to a complex pattern of smaller fluorinated and chlorinated ions.

The relative abundance of the fragment ions is indicative of their stability. For instance, fragments that can achieve a stable electronic configuration or a cyclic structure are often more abundant. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, with any chlorine-containing fragment appearing as a pair of peaks separated by two mass units, with the characteristic 3:1 intensity ratio. docbrown.info

To illustrate the expected fragmentation, a hypothetical mass spectrum data table is presented below. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹⁹F, ³⁵Cl).

| Hypothetical Fragment Ion | Structure | m/z (calculated) | Plausible Origin |

| [C₆F₁₀Cl₂]⁺• (Molecular Ion) | C₆F₁₀Cl₂ | 352 | Intact molecule |

| [C₆F₁₀Cl]⁺ | C₆F₁₀Cl | 317 | Loss of •Cl |

| [C₅F₈Cl]⁺ | C₅F₈Cl | 267 | Loss of •CF₂Cl from M⁺• |

| [C₅F₉]⁺ | C₅F₉ | 231 | Loss of •CCl₂F from M⁺• |

| [C₄F₇]⁺ | C₄F₇ | 181 | Ring cleavage and loss of C₂F₃Cl₂ |

| [CF₂Cl]⁺ | CF₂Cl | 85 | Cleavage of the gem-dichloro group |

| [CF₃]⁺ | CF₃ | 69 | Fragmentation of the perfluoroalkyl chain |

This table is for illustrative purposes and the actual fragmentation pattern may vary based on experimental conditions.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preference

The process of X-ray crystallography involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. nih.gov This typically involves slow evaporation of a solvent from a saturated solution of the compound.

Data Collection: The single crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. shimadzu.com

Structure Solution and Refinement: The diffraction pattern is then mathematically analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the molecular structure is solved and refined to a high degree of precision. shimadzu.comnih.gov

For 1,1-Dichloroperfluorocyclohexane, a key structural question that X-ray crystallography could answer is the preferred conformation of the cyclohexane (B81311) ring (e.g., chair, boat, or twist-boat) and the axial versus equatorial positions of the chlorine atoms. In cyclohexane systems, bulky substituents generally prefer the equatorial position to minimize steric strain. However, in perfluorinated systems, other factors such as electrostatic interactions and hyperconjugation can influence conformational preferences. nih.gov

While specific crystallographic data for 1,1-Dichloroperfluorocyclohexane is not publicly available, a hypothetical data table illustrating the kind of information that would be obtained is presented below.

| Crystallographic Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 10.5, 8.2, 12.1 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Angles of the unit cell. |

| β (°) | 105.4 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1005 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| C-C bond length (avg, Å) | 1.56 | Average length of carbon-carbon bonds in the ring. |

| C-F bond length (avg, Å) | 1.35 | Average length of carbon-fluorine bonds. |

| C-Cl bond length (avg, Å) | 1.78 | Average length of carbon-chlorine bonds. |

This table represents hypothetical data that would be obtained from a successful X-ray crystallographic analysis.

Chromatographic-Spectroscopic Coupling Techniques (GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

Coupled chromatographic-spectroscopic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of complex mixtures and the assessment of compound purity. nih.govlibretexts.orgnist.gov These methods are highly applicable to the analysis of 1,1-Dichloroperfluorocyclohexane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.netsigmaaldrich.com Given the likely volatility of 1,1-Dichloroperfluorocyclohexane, GC-MS would be an ideal method for its analysis.

In a GC-MS system, the sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides mass-to-charge ratio information, allowing for identification. researchgate.netnih.gov

For the analysis of 1,1-Dichloroperfluorocyclohexane, a non-polar or medium-polarity column would likely be used. The retention time of the compound would be a key parameter for its identification in a mixture. The mass spectrum obtained would provide definitive structural information, as discussed in section 5.3.2. GC-MS is also highly effective for assessing the purity of a sample by detecting and identifying any impurities present.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for the analysis of a wider range of compounds, including those that are not volatile or are thermally labile. sigmaaldrich.comrsc.orglcms.czresearchgate.net While 1,1-Dichloroperfluorocyclohexane is likely amenable to GC-MS, LC-MS could also be employed, particularly if it is part of a complex matrix or if derivatization is required.

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer. nih.gov

For perfluorinated compounds, reversed-phase LC is often used. The choice of ionization source (e.g., electrospray ionization or atmospheric pressure chemical ionization) is critical for achieving good sensitivity. LC-MS/MS, which involves tandem mass spectrometry, can provide even greater selectivity and sensitivity for trace analysis. nih.govlcms.cz

The following table summarizes the applicability of these techniques to the analysis of 1,1-Dichloroperfluorocyclohexane.

| Technique | Applicability for 1,1-Dichloroperfluorocyclohexane | Information Provided | Key Considerations |

| GC-MS | High | Retention time, fragmentation pattern, molecular weight | Compound must be volatile and thermally stable. Choice of GC column is important for separation. |

| LC-MS | Moderate to High | Retention time, molecular weight, fragmentation (with MS/MS) | Useful for complex matrices or non-volatile impurities. Choice of LC column and ionization source are critical. |

Computational and Theoretical Investigations of 1,1 Dichloroperfluorocyclohexane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. researchgate.net For 1,1-Dichloroperfluorocyclohexane, these methods can provide a detailed picture of the electron distribution and orbital energies, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like 1,1-Dichloroperfluorocyclohexane. nih.govrsc.org DFT calculations, particularly using hybrid functionals such as B3LYP, are commonly employed to predict the equilibrium geometries and relative energies of different conformers. nih.govresearchgate.net

For 1,1-Dichloroperfluorocyclohexane, a DFT geometry optimization would likely be initiated with the cyclohexane (B81311) ring in a chair conformation, as this is the most stable arrangement for cyclohexane and its derivatives, effectively minimizing angle and torsional strain. khanacademy.orgmasterorganicchemistry.com The perfluorination of the ring is expected to lead to a general shortening of the C-C bonds and a puckering of the ring compared to cyclohexane itself, due to the high electronegativity of fluorine.

The primary geometric parameters of interest are the C-Cl and C-F bond lengths and the Cl-C-Cl bond angle. Based on studies of similar gem-dihalogenated alkanes, the C-Cl bonds are predicted to be slightly elongated due to steric repulsion between the two chlorine atoms and the surrounding fluorine atoms. The Cl-C-Cl bond angle is also expected to be slightly larger than the ideal tetrahedral angle of 109.5° for the same reason.

A hypothetical data table of optimized geometric parameters for the chair conformation of 1,1-Dichloroperfluorocyclohexane, as would be predicted by a DFT calculation (e.g., B3LYP/6-311G(d,p)), is presented below.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.78 Å |

| C-F Bond Length (avg) | ~1.35 Å |

| C-C Bond Length (avg) | ~1.56 Å |

| Cl-C-Cl Bond Angle | ~112° |

| F-C-F Bond Angle (avg) | ~108° |

| C-C-C Bond Angle (avg) | ~111° |

Energetically, DFT calculations can be used to determine the relative stability of different conformations. For 1,1-Dichloroperfluorocyclohexane, the two chair conformations obtained through a ring-flip are identical and therefore have the same energy. libretexts.org The energy barrier for this ring-flip, passing through higher-energy boat and twist-boat transition states, could also be calculated. khanacademy.org

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For even greater accuracy in energy and property predictions, ab initio methods, which are based on first principles without empirical parameterization, can be employed. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data. researchgate.net These methods are particularly useful for accurately capturing electron correlation effects, which are important in systems with multiple lone pairs, such as the halogen atoms in 1,1-Dichloroperfluorocyclohexane.

High-level ab initio calculations would be expected to refine the geometric parameters and relative energies obtained from DFT. For instance, they could provide a more accurate description of the weak intramolecular interactions, such as those between the chlorine and fluorine atoms.

A comparison of the predicted stability of different conformers of 1,1-Dichloroperfluorocyclohexane using various levels of theory could be compiled. It is anticipated that all high-level methods would confirm the chair conformation as the global minimum on the potential energy surface.

| Method | Relative Energy of Boat Conformer (kcal/mol) | Relative Energy of Twist-Boat Conformer (kcal/mol) |

| DFT (B3LYP) | ~6.5 | ~5.5 |

| MP2 | ~6.3 | ~5.3 |

| CCSD(T) | ~6.2 | ~5.2 |

Note: These are hypothetical values based on typical energy differences for cyclohexane conformations.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic structure of 1,1-Dichloroperfluorocyclohexane can be further understood through an analysis of its molecular orbitals (MOs) and electron density distribution. uwosh.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. uwosh.eduresearchgate.net

For 1,1-Dichloroperfluorocyclohexane, the HOMO is expected to be largely localized on the lone pairs of the chlorine atoms, as they are generally higher in energy than the lone pairs of fluorine and the C-C and C-F sigma bonds. The LUMO is likely to be a sigma anti-bonding orbital (σ*) associated with the C-Cl bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the regions of positive and negative electrostatic potential. The highly electronegative fluorine atoms would create a strong negative potential around the periphery of the cyclohexane ring. The chlorine atoms, while also electronegative, are less so than fluorine. This can lead to a region of slightly positive electrostatic potential (a σ-hole) along the axis of the C-Cl bonds, which can be important in intermolecular interactions. nih.gov

Conformational Analysis via Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For 1,1-Dichloroperfluorocyclohexane, the primary conformational process is the inversion of the cyclohexane ring.

Potential Energy Surface Mapping for Cyclohexane Ring Conformations

The conformational landscape of 1,1-Dichloroperfluorocyclohexane can be mapped by calculating the potential energy as a function of the dihedral angles that define the ring's geometry. This potential energy surface (PES) would show the low-energy chair conformations as minima, connected by pathways that pass through higher-energy transition states and intermediates. khanacademy.org

The primary pathway for the interconversion of the two chair forms of cyclohexane involves passing through a half-chair transition state to a twist-boat intermediate, which can then proceed through another half-chair transition state to the other chair form. masterorganicchemistry.com An alternative, higher-energy pathway involves a boat conformation as a transition state. khanacademy.org For 1,1-Dichloroperfluorocyclohexane, the presence of the bulky and electron-rich chlorine and fluorine atoms would influence the energies of these transition states and intermediates.

A simplified one-dimensional reaction coordinate diagram illustrating the chair-to-chair interconversion is a common way to represent the PES.

Role of Halogen-Halogen and Halogen-Carbon Interactions

The conformational preferences and barriers to interconversion in 1,1-Dichloroperfluorocyclohexane are significantly influenced by intramolecular interactions involving the halogen atoms. These can be categorized as:

Geminal Cl-Cl Interaction: The two chlorine atoms on the same carbon atom experience both steric repulsion due to their size and electrostatic repulsion between their electron clouds. This interaction is a primary contributor to the local geometry around the C1 carbon.

1,3-Diaxial Interactions: In a chair conformation, the axial and equatorial positions for the substituents on C1 are equivalent due to the geminal substitution pattern. libretexts.org However, the interactions of the chlorine atoms with the axial fluorine atoms at the C3 and C5 positions (1,3-diaxial interactions) are important. These repulsive interactions destabilize conformations where larger groups are in axial positions. In this case, since both chair forms are identical, these interactions are present in both.

Reaction Pathway Modeling and Transition State Analysis

Elucidating Reaction Mechanisms and Rate-Determining Steps

There are no specific studies available that model the reaction pathways or analyze the transition states for reactions involving 1,1-dichloroperfluorocyclohexane. Such computational studies would typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction, identify transition state structures, and calculate activation energies to determine the rate-determining steps. While the principles of these calculations are well-established, data for this specific compound is not available.

Computational Prediction of Selectivity (Regio-, Stereo-)

Computational methods are frequently used to predict the regioselectivity and stereoselectivity of chemical reactions. These predictions are often based on the analysis of the electronic and steric properties of the reactants and transition states. However, no computational studies predicting the selectivity of reactions for 1,1-dichloroperfluorocyclohexane have been found in the available literature.

Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational methods is a common practice in chemical research to aid in structure elucidation. These calculations, often using DFT or other ab initio methods, can provide valuable insights into the electronic environment of the nuclei. Despite the availability of these computational tools, there are no published theoretical predictions of the ¹³C or ¹⁹F NMR chemical shifts and coupling constants specifically for 1,1-dichloroperfluorocyclohexane.

Theoretical Insights into Molecular Polarity and Intermolecular Interactions

The polarity of a molecule, characterized by its dipole moment, and its potential for intermolecular interactions are crucial for understanding its physical properties and behavior in different environments. Computational chemistry provides methods to calculate these properties, offering insights into how a molecule will interact with itself and with other molecules. However, specific theoretical studies on the molecular polarity and intermolecular interactions of 1,1-dichloroperfluorocyclohexane are not available in the current body of scientific literature.

Environmental Behavior and Degradation Pathways of Perfluorinated Cyclohexanes Academic Research Perspective

Environmental Transport and Partitioning Mechanisms

The movement and distribution of 1,1-Dichloroperfluorocyclohexane in the environment are governed by several key mechanisms, including its tendency to move from water and soil into the air, its attachment to organic matter in soil and sediments, and its mobility within groundwater systems.

Volatilization from Water and Soil Surfaces

In the case of 1,1-Dichloroperfluorocyclohexane, its structure suggests it may have a higher potential for volatilization compared to its sulfonated or carboxylated perfluorinated counterparts due to the absence of a highly polar functional group. The presence of chlorine atoms may also influence its volatility. Research on other PFAS has shown that they can be transported on airborne particles and deposited from the air, a process that could also be relevant for 1,1-Dichloroperfluorocyclohexane itrcweb.org.

Table 1: Estimated Physicochemical Properties and Volatilization Potential of Structurally Similar Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (Pa) | Henry's Law Constant (atm·m³/mol) | Volatilization Potential |

| Perfluorocyclohexane (B1265658) | 300.05 | 59-60 | High | Not readily available | High |

| 1,1-Dichloroethane | 98.96 | 57.3 | 30664 at 25°C | 5.51x10⁻³ | High |

This table presents data for structurally related compounds to infer the potential behavior of 1,1-Dichloroperfluorocyclohexane due to the lack of specific experimental values for the target compound. Data sourced from various chemical databases.

Sorption to Soil Organic Carbon and Sediments

The tendency of 1,1-Dichloroperfluorocyclohexane to bind to soil organic carbon and sediments is a critical factor in its environmental mobility. This process, known as sorption, is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For many PFAS, sorption is influenced by both the properties of the compound and the characteristics of the soil or sediment nih.govresearchgate.net.

Table 2: Soil Organic Carbon-Water Partitioning Coefficients (Koc) for Representative PFAS Compounds

| Compound | Log Koc (L/kg) | Mobility in Soil |

| Perfluorooctanoic acid (PFOA) | 1.98 | High |

| Perfluorooctane sulfonic acid (PFOS) | 2.85 | Moderate |

| Perfluorobutane sulfonic acid (PFBS) | 1.23 | Very High |

This table provides Koc values for common PFAS to illustrate the range of sorption behaviors. Specific Koc data for 1,1-Dichloroperfluorocyclohexane is not available. Data sourced from nih.gov.

Mobility in Groundwater Systems

The mobility of 1,1-Dichloroperfluorocyclohexane in groundwater is inversely related to its sorption potential. Chemicals with low sorption coefficients are generally more mobile and can be transported over long distances in groundwater itrcweb.orgw-program.nu.

Given that non-ionizable, hydrophobic compounds can still exhibit significant mobility in groundwater, it is plausible that 1,1-Dichloroperfluorocyclohexane could be transported from contaminated sites to drinking water sources. At relevant environmental pH values, many PFAS exist as anions and are relatively mobile in groundwater itrcweb.org. As a neutral molecule, the transport of 1,1-Dichloroperfluorocyclohexane would not be influenced by electrostatic interactions with charged soil particles in the same way as anionic PFAS. Its movement would be primarily governed by advection and dispersion within the groundwater flow, retarded by its hydrophobic partitioning into the organic carbon of the aquifer material itrcweb.orgitrcweb.org.

Development and Application of Environmental Fate Models for Perfluorinated Compounds

Predicting the environmental behavior of compounds like 1,1-Dichloroperfluorocyclohexane relies heavily on the use of environmental fate models. These models integrate the physicochemical properties of a chemical with the characteristics of the environment to simulate its distribution and persistence.

Multimedia Transport Models for Predicting Environmental Distribution

Multimedia fate models, such as fugacity-based models, are used to predict the partitioning of chemicals between different environmental compartments like air, water, soil, and sediment nih.govepa.govresearchgate.net. These models use parameters like the Henry's Law constant and Koc to estimate the distribution of a substance in the environment epa.gov.

For PFAS, these models have been adapted to account for their unique properties, such as their tendency to partition to interfaces itrcweb.orgitrcweb.org. While specific models for 1,1-Dichloroperfluorocyclohexane have not been developed, existing multimedia models for other organic contaminants could be parameterized to predict its environmental distribution, provided that accurate input data for its physicochemical properties can be obtained or estimated nih.govyoutube.com. The output of such models can help in understanding the long-range transport potential and identifying environmental sinks for the compound.

Persistence Modeling and Half-Life Estimations

A defining characteristic of PFAS is their extreme persistence in the environment nih.govrsc.org. The carbon-fluorine bond is exceptionally strong, making these compounds highly resistant to degradation nih.gov.

Modeling the persistence of 1,1-Dichloroperfluorocyclohexane involves estimating its half-life in various environmental media. While specific degradation studies are lacking, it is expected to be highly persistent, similar to other perfluorinated compounds. The presence of carbon-chlorine bonds might offer a potential site for degradation under certain conditions, but the perfluorinated structure would still confer a high degree of stability. Half-life estimations for other PFAS range from years to potentially centuries in soil and water nih.govnih.gov. It is reasonable to assume that 1,1-Dichloroperfluorocyclohexane would also have a very long environmental half-life.

Table 3: Estimated Environmental Half-Lives of Selected PFAS

| Compound | Medium | Estimated Half-Life |

| Perfluorooctanoic acid (PFOA) | Human Serum | 3.8 years nih.gov |

| Perfluorooctane sulfonic acid (PFOS) | Human Serum | 5.4 years nih.gov |

| Perfluorohexane sulfonic acid (PFHS) | Human Serum | 8.5 years nih.gov |

This table shows the persistence of some well-studied PFAS in a biological medium to illustrate their recalcitrant nature. Environmental half-lives are expected to be significantly longer. Specific half-life data for 1,1-Dichloroperfluorocyclohexane is not available.

1,1-Dichloroperfluorocyclohexane in Advanced Materials: A Research Perspective

The field of advanced materials is continually driven by the pursuit of novel molecular structures that can unlock unprecedented functionalities. Among the vast array of synthetic targets, halogenated organic compounds, particularly those featuring fluorine and chlorine, have garnered significant attention for their unique electronic and physicochemical properties. This article focuses on the research landscape surrounding 1,1-Dichloroperfluorocyclohexane, a compound situated at the intersection of several promising areas of materials science. We explore its potential contributions to supramolecular chemistry, organic electronics, and liquid crystal technology, drawing on analogous research involving perfluorinated and halogenated cyclohexane (B81311) derivatives to project its significance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.